molecular formula C10H19NO3 B1488274 2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid CAS No. 1596013-36-3

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Cat. No. B1488274
CAS RN: 1596013-36-3
M. Wt: 201.26 g/mol
InChI Key: PYNNYLAXVJPODI-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid (EHPA) is a compound with the molecular formula C10H19NO3 . It has recently drawn attention from researchers due to its potential applications in various fields of research.


Molecular Structure Analysis

The molecular structure of EHPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group. The piperidine ring is substituted with an ethyl group and a hydroxyl group .


Physical And Chemical Properties Analysis

EHPA has a molecular weight of 201.26 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

Spectroscopic and Diffractometric Study

Researchers Vogt et al. (2013) conducted a study characterizing polymorphic forms of a related ethyl propanoate compound using spectroscopic and diffractometric techniques. This work illustrates the importance of analytical techniques in identifying and characterizing polymorphic forms, which is crucial for the development of pharmaceutical compounds (Vogt et al., 2013).

Enzyme-catalyzed Synthesis

Brem et al. (2010) developed a multienzymatic procedure for the synthesis of highly enantiomerically enriched 3-hydroxypropanoic acids starting from racemic substrates. This approach highlights the potential for enzyme-catalyzed reactions in synthesizing compounds with specific stereochemistry, which is valuable in pharmaceutical research (Brem et al., 2010).

Chemical and Enzymatic Synthesis

Vervisch et al. (2012) described the synthesis of 5-hydroxypiperidin-2-ones through the treatment of aziridines, demonstrating a method for converting aziridine compounds into lactams and lactones. This research contributes to the field of organic synthesis, providing methods to obtain compounds that could serve as intermediates for further chemical transformations (Vervisch et al., 2012).

Conformationally Restricted Analogues

Butler et al. (1998) explored the synthesis of a conformationally restricted analogue of an NMDA antagonist, demonstrating the role of stereochemistry and molecular orientation in the development of pharmaceutical agents. This work underlines the significance of detailed chemical synthesis in the discovery of new therapeutic agents (Butler et al., 1998).

Hydroarylation of Propynoic Acid Derivatives

Kutubi and Kitamura (2011) presented an iron-catalyzed hydroarylation method for synthesizing bis(indol-3-yl)propanoic acids, showcasing a high regioselectivity and utility for synthesizing compounds important in the biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

properties

IUPAC Name

2-(3-ethyl-4-hydroxypiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-8-6-11(5-4-9(8)12)7(2)10(13)14/h7-9,12H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNNYLAXVJPODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethyl-4-hydroxypiperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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